3-(Methylthio)benzyl alcohol
CAS No.: 59083-33-9
Cat. No.: VC3799101
Molecular Formula: C8H10OS
Molecular Weight: 154.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 59083-33-9 |
|---|---|
| Molecular Formula | C8H10OS |
| Molecular Weight | 154.23 g/mol |
| IUPAC Name | (3-methylsulfanylphenyl)methanol |
| Standard InChI | InChI=1S/C8H10OS/c1-10-8-4-2-3-7(5-8)6-9/h2-5,9H,6H2,1H3 |
| Standard InChI Key | XEYJXUMJQBGDEL-UHFFFAOYSA-N |
| SMILES | CSC1=CC=CC(=C1)CO |
| Canonical SMILES | CSC1=CC=CC(=C1)CO |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
The compound has the molecular formula C₈H₁₀OS and a molecular weight of 154.23 g/mol. Key structural features include:
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Benzene ring: Provides aromatic stability and π-electron density for electrophilic substitution.
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Hydroxymethyl group (-CH₂OH): Enables hydrogen bonding and participation in oxidation or esterification reactions.
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Methylthio group (-SCH₃): Introduces steric bulk and electron-donating effects, influencing reactivity .
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Boiling Point | 220 °C (approx.) |
| Density | 1.1 g/cm³ |
| LogP (Partition Coeff.) | 1.62 |
| Vapor Pressure (25°C) | 0.0±0.5 mmHg |
| Refractive Index | 1.550 |
| Flash Point | 104.4±27.3 °C |
The exact mass is 154.0453 g/mol, and the compound typically exhibits 95% purity in commercial samples.
Synthetic Routes
Reduction of 3-(Methylthio)benzaldehyde
The most common method involves the sodium borohydride (NaBH₄) reduction of 3-(methylthio)benzaldehyde in ethanol at room temperature:
This method achieves yields >85% and avoids harsh conditions.
Industrial-Scale Production
A multi-step industrial process includes:
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Chlorination: Treatment of 3-(methylthio)benzyl alcohol with concentrated HCl in toluene to form 3-(methylthio)benzyl chloride .
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Cyanidation: Reaction with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) to produce 3-(methylthio)phenylacetonitrile .
Table 2: Optimization of Reduction Conditions
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol | 90% |
| Temperature | 25°C | Minimal side products |
| Catalyst | None required | Cost-effective |
Reactivity and Catalytic Applications
Oxidation to Aldehydes
3-(Methylthio)benzyl alcohol undergoes oxidation to 3-(methylthio)benzaldehyde using palladium nanoparticles under solvent-free conditions :
Key findings from catalytic studies :
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Yield: 89% with Pd/AlO(OH) at 40°C.
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Selectivity: Enhanced by electron-donating -SCH₃ group (prevents overoxidation to carboxylic acids).
Role in Heterocyclic Synthesis
The compound serves as a precursor in benzofuran synthesis via copper-catalyzed intramolecular O-arylation :
This method achieves yields up to 92% and tolerates electron-withdrawing substituents .
Biological and Industrial Applications
Pharmaceutical Intermediates
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Antimicrobial agents: The methylthio group enhances membrane permeability in drug candidates .
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Acetylcholinesterase inhibitors: Structural analogs show IC₅₀ values <10 μM in enzymatic assays .
Agrochemicals
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Herbicides: Derivatives like 3-(methylthio)benzyl chloride are used in glyphosate formulations .
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Insect growth regulators: Modifications at the benzylic position disrupt chitin synthesis in pests .
Table 3: Comparative Reactivity of Benzyl Alcohol Derivatives
| Substituent | Oxidation Yield (%) | Catalyst Used |
|---|---|---|
| -OCH₃ | 98 | Pt@CHs |
| -SCH₃ | 89 | Pd/AlO(OH) |
| -CF₃ | 72 | MnCo₂O₄ |
Recent Advances (2020–2025)
Mechanistic Studies
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Proton-coupled electron transfer (PCET): Explains selective monooxidation without overoxidation to ketones .
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Hammett analysis: Confirms electron-donating groups (-SCH₃) accelerate oxidation (ρ = −1.24) .
Green Chemistry Applications
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